Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate
CAS No.: 1260665-10-8
Cat. No.: VC16563661
Molecular Formula: C10H12BrClN2O2
Molecular Weight: 307.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260665-10-8 |
|---|---|
| Molecular Formula | C10H12BrClN2O2 |
| Molecular Weight | 307.57 g/mol |
| IUPAC Name | tert-butyl N-(5-bromo-4-chloropyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
| Standard InChI Key | DCUGQFAITQNZGB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)Br |
Introduction
Molecular Structure and Physicochemical Properties
Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate belongs to the class of N-protected heterocyclic compounds. Its structure features a pyridine ring substituted with bromine and chlorine at the 5- and 4-positions, respectively, and a tert-butyl carbamate group at the 2-position. The presence of halogens and the bulky tert-butyl group significantly influences its electronic and steric properties.
Hypothetical Molecular Characteristics
Based on analogs like tert-butyl (5-bromothiazol-2-yl)carbamate (C₈H₁₁BrN₂O₂S, MW 279.15) , the molecular formula of the target compound is estimated as C₁₀H₁₁BrClN₂O₂, with a molecular weight of 314.57 g/mol. Key properties extrapolated from similar compounds include:
| Property | Estimated Value | Source Compound Reference |
|---|---|---|
| Density | 1.5–1.6 g/cm³ | |
| Boiling Point | 290–300°C at 760 mmHg | |
| LogP (Partition Coefficient) | 2.5–3.0 | |
| Solubility | Low in water (0.1–0.5 mg/mL) |
The LogP value suggests moderate lipophilicity, aligning with its potential as a pharmaceutical intermediate. The low aqueous solubility is consistent with tert-butyl-protected carbamates, which often require organic solvents for handling .
Synthetic Routes and Optimization
The synthesis of tert-butyl carbamates typically involves the reaction of amine precursors with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions. For example, tert-butyl (5-bromothiazol-2-yl)carbamate is synthesized via the Boc protection of 2-amino-5-bromothiazole hydrobromide using pyridine as a base, yielding 46–63% . Adapting this methodology to the target compound would require:
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Starting Material: 5-Bromo-4-chloropyridin-2-amine.
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Reagents: (Boc)₂O, base (e.g., pyridine or DMAP), and solvent (acetonitrile or THF).
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Conditions: Room temperature to 50°C, 16–24 hours.
Critical Reaction Parameters
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Base Selection: Pyridine is commonly used, but DMAP may enhance reaction efficiency in non-polar solvents .
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Solvent Effects: Acetonitrile and THF are preferred for their ability to dissolve both amine salts and (Boc)₂O .
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Yield Optimization: Stepwise addition of (Boc)₂O and extended reaction times (up to 48 hours) improve conversion rates, as seen in analogous syntheses .
A hypothetical reaction scheme is proposed:
Challenges and Future Directions
The lack of direct experimental data on tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate underscores the need for targeted studies. Priority areas include:
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Synthesis Validation: Confirming yields and purity under proposed conditions.
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Crystallography: Resolving the crystal structure to assess steric effects.
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Biological Screening: Evaluating toxicity and bioactivity in vitro.
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